Scientific Field: Organic Chemistry
Summary of the Application: This compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate.
Methods of Application: The resolution process involves a lipase-catalyzed transesterification reaction.
Results or Outcomes: The enzymatic process showed excellent enantioselectivity (E > 200).
Scientific Field: Pharmaceutical Science
Summary of the Application: This compound is used in the lyophilization of pharmaceuticals.
Summary of the Application: This compound is used in the synthesis of N-heterocycles via sulfinimines.
Methods of Application: The synthesis process involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades.
Scientific Field: Materials Science
Summary of the Application: This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs).
Methods of Application: The study presents a design strategy for improving hole mobility and PSC performance using a stable zinc complex-based HTM.
Results or Outcomes: Compared to its non-metal counterpart, the zinc complex-based HTM demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination.
Summary of the Application: This compound is used in the synthesis of amines and their derivatives via sulfinimines.
Scientific Field: Biological Sciences
Summary of the Application: This compound is used in the development of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species.
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate functional group, and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol. The compound is known for its versatility in various scientific fields, particularly in organic chemistry and pharmaceutical science .
There is no scientific literature available on the mechanism of action of this specific compound.
While comprehensive studies on the biological activity of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate are sparse, it has been noted for its role in the development of coordinative compounds based on unsaturated carboxylates. These compounds often involve interactions with various ligands, particularly nitrogen-based heterocyclic species . Additionally, it has been utilized in lyophilization processes for pharmaceuticals, demonstrating its relevance in biological applications.
The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate typically involves the use of enantiopure tert-butanesulfinamide as a key reagent. This method has gained recognition for its efficiency and effectiveness in producing high yields of the desired compound. The process may also involve various organic solvents and catalysts to optimize reaction conditions .
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate finds applications across multiple domains:
Tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| (R)-tert-Butyl (1-aminopropan-2-yl)carbamate | 100927-10-4 | 0.95 | Chiral amine derivative |
| tert-Butyl (1-aminopropan-2-yl)carbamate | 149632-73-5 | 0.95 | Non-chiral variant |
| 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride | 1179361-35-3 | 0.93 | Contains a Boc protecting group |
| (S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride | 959833-70-6 | 0.93 | Stereoisomer with distinct properties |
| tert-butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3 | 0.90 | Features an azetidine ring |
The uniqueness of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate lies in its specific arrangement of functional groups and chirality, which may confer distinct chemical reactivity and biological interactions compared to these similar compounds.
The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate involves the strategic protection of amine groups using tert-butyloxycarbonyl (Boc) protecting groups [3]. This protection strategy is particularly important for secondary amines, which require careful handling to achieve selective functionalization [7]. The Boc group, chemically a di-tert-butyl dicarbonate, represents one of the most common amine protecting groups in non-peptide chemistry due to its versatility and the mild conditions required for both protection and deprotection processes [3] [7].
The reaction conditions for Boc protection of secondary amines are notably flexible, allowing for high yields and fast conversions under relatively mild conditions [3]. The process can be performed in various solvents including water, water/tetrahydrofuran mixtures, pure tetrahydrofuran, or acetonitrile at room temperature or with moderate heating to approximately 40°C [3]. Alternative methods include using dioxane, methanol, or refluxing a biphasic mixture of chloroform and water with sodium bicarbonate as a base [3].
Common bases employed for the transformation include sodium hydroxide, 4-dimethylaminopyridine, and sodium bicarbonate [3]. The general reaction protocol involves preparing a solution containing the secondary amine (in this case, the methylamino group in the target compound), 2-3 equivalents of Boc reagent, and 1-1.5 equivalents of base [3]. The mixture is then stirred at room temperature or moderate heat, followed by water dilution and extraction to isolate the product [3].
Table 1: Typical Reaction Conditions for Boc Protection of Secondary Amines
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Water, THF, acetonitrile, dioxane, methanol | Selection depends on solubility of starting materials |
| Temperature | Room temperature to 40°C | Higher temperatures may be used for less reactive amines |
| Base | Sodium hydroxide, 4-dimethylaminopyridine, sodium bicarbonate | 1-1.5 equivalents typically used |
| Boc Source | Di-tert-butyl dicarbonate | 2-3 equivalents typically used |
| Reaction Time | 1-4 hours | Monitored by thin-layer chromatography |
| Yield | Up to 90% | Depends on amine reactivity and reaction conditions |
For the specific case of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the protection strategy must account for the presence of both the secondary methylamino group and the tertiary amine structure [1] [2]. The selective protection of the secondary amine can be achieved through careful control of reaction conditions and stoichiometry [7]. The reaction typically proceeds through nucleophilic attack of the amine on the carbonyl carbon of the Boc reagent, followed by elimination of the leaving group [3] [7].
Reductive amination represents a powerful approach for the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, particularly for forming the methylamino moiety [8] [9]. This methodology involves the reaction between an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to yield the corresponding amine product [9]. For the target compound, this approach allows for the controlled introduction of the methyl group onto the amino functionality [8] [9].
The reductive amination pathway typically proceeds in two distinct steps [11]. First, the nucleophilic addition of the carbonyl group forms an imine intermediate [11]. Second, the reduction of this imine to an amine is accomplished using an appropriate reducing agent [11]. Sodium cyanoborohydride (NaBH₃CN) is commonly employed as the reducing agent due to its ability to selectively reduce imines in the presence of aldehydes [9]. Other reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be utilized [9].
For the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the reductive amination approach offers several advantages [8] [10]. It allows for the selective mono-alkylation of amines, avoiding the problem of multiple alkylations that can occur with direct alkylation methods [9]. This selectivity is crucial for maintaining the specific substitution pattern required in the target molecule [8] [10].
The reductive N-alkylation of carbamates represents an efficient pathway for obtaining primary amines directly from aldehydes after deprotection [10]. This approach is particularly valuable for the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, as it enables the controlled introduction of the methyl group onto the amino functionality [8] [10].
Table 2: Reductive Amination Conditions for Methylamino Group Formation
| Reagent | Function | Typical Amount | Reaction Conditions |
|---|---|---|---|
| Aldehyde/Formaldehyde | Carbonyl source | 1.0-1.2 equivalents | Room temperature to reflux |
| Amine substrate | Nucleophile | 1.0 equivalent | Dissolved in appropriate solvent |
| NaBH₃CN | Reducing agent | 1.0-1.5 equivalents | Added after imine formation |
| Solvent | Reaction medium | - | Methanol, THF, or DCM commonly used |
| Acid catalyst | Promotes imine formation | Catalytic amount | Acetic acid or TFA |
| Reaction time | - | 4-24 hours | Depends on substrate reactivity |
| Yield | - | 60-90% | Varies with substrate and conditions |
A typical experimental procedure for the reductive amination step in the synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate would involve the reaction of the appropriate amine precursor with formaldehyde, followed by reduction with sodium cyanoborohydride [8] [9]. The reaction is typically conducted in a suitable solvent such as methanol or tetrahydrofuran, often with a mild acid catalyst to promote imine formation [9] [10]. After completion, the reaction mixture is worked up to isolate the desired methylamino-containing product [8] [10].
Solid-phase synthesis represents an innovative approach for the preparation of carbamate derivatives including tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [18] [19]. This methodology involves the covalent attachment of molecules to a solid support material, followed by step-by-step synthesis in a single reaction vessel utilizing selective protecting group chemistry [18]. The solid-phase approach offers several advantages over traditional solution-phase synthesis, including increased efficiency, simplicity, and speed [18].
In solid-phase carbamate synthesis, the reaction can be driven to completion with high yields through the use of excess reagents [18]. The building blocks employed in this method are typically protected at all reactive functional groups, with the order of functional group reactions controlled by the sequence of deprotection steps [18]. This controlled approach is particularly valuable for the synthesis of complex carbamate structures like tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [16] [18].
Recent advances in solid-phase carbamate synthesis include the development of polymer-supported reagents and catalysts [16] [20]. For instance, a novel protocol utilizing reusable polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been developed for accessing carbamates through a three-component coupling reaction involving carbon dioxide, amines, and alkyl halides [16]. This approach operates under mild reaction conditions and allows for the isolation of alkyl carbamates in yields of up to 95% [16].
The kinetics of cleavage reactions for resin-bound carbamates has been extensively studied, providing valuable insights for optimizing solid-phase synthesis protocols [17]. Research has shown that the cleavage conditions can be significantly milder than those commonly reported, with 0.5% trifluoroacetic acid often being sufficient compared to the standard 5% [17]. Among various linkers studied, the indole linker has been found to be the most acid-labile, followed by the Rink linker [17].
Table 3: Comparison of Solid-Phase Synthesis Approaches for Carbamate Derivatives
| Approach | Solid Support | Coupling Method | Cleavage Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Polymer-supported DBU | Polystyrene | Three-component coupling | Mild conditions | Up to 95% | Recyclable catalyst, streamlined process |
| Acid-labile linkers | Various resins | Carbamate formation | 0.5-5% TFA | 60-90% | Milder cleavage conditions |
| Multistep solid-state | COF materials | Consecutive modifications | Varies by step | 62-80% | Access to complex structures |
| Traditional solid-phase | Polystyrene beads | Step-by-step synthesis | Acid or base | 70-85% | High throughput, automation compatible |
A groundbreaking approach in solid-phase carbamate synthesis involves multistep solid-state organic synthesis [19]. This method has been demonstrated in the transformation of imine-linked covalent organic frameworks (COFs) through consecutive post-synthetic modifications into porous, crystalline cyclic carbamate and thiocarbamate-linked frameworks [19]. This approach is particularly valuable for creating complex carbamate structures that cannot be synthesized through one-pot small-molecule equivalent reactions [19].
The solid-phase synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate would typically involve attaching a suitable precursor to a solid support, performing the necessary transformations to introduce the methylamino and carbamate functionalities, and finally cleaving the product from the resin under appropriate conditions [17] [18]. This approach offers the advantage of simplified purification procedures, as excess reagents and byproducts can be removed by simple filtration and washing steps [16] [18].
The development of efficient catalytic systems has significantly advanced the synthesis of carbamate derivatives including tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [21] [22]. These catalytic approaches offer numerous advantages including milder reaction conditions, higher yields, and improved selectivity compared to traditional methods [22] [23].
Metal-based catalysts have shown particular promise in carbamate synthesis [21] [24]. Platinum group metals, in combination with alkali metal halides or onium halides, have been employed for the oxidative alkoxycarbonylation of amines to form carbamates [21]. This novel catalytic approach provides an efficient route to carbamate structures that would be challenging to access through conventional methods [21] [24].
Palladium catalysts have demonstrated remarkable utility in carbamate chemistry [24] [28]. Palladium-catalyzed C-H arylation of aniline carbamates with aryldiazonium salts has been developed as an efficient method for the functionalization of carbamate structures [28]. This reaction proceeds under mild conditions without requiring external oxidants, acids, or bases, making it particularly attractive for the synthesis of complex carbamate derivatives [28].
Table 4: Catalytic Systems for Carbamate Synthesis
| Catalyst Type | Reaction Type | Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| Platinum group metals | Oxidative alkoxycarbonylation | Varies by metal | Not specified | Novel synthetic route |
| Potassium carbonate | Direct carbamate synthesis | CO₂, silicate ester, amine | Up to 97% | Inexpensive, non-toxic catalyst |
| Ionic liquid [DBUH][OAc] | Direct carbamate synthesis | CO₂, amine, silicate ester | Up to 96% | Activates both aliphatic and aromatic amines |
| Palladium(II) | C-H arylation | Room temperature | High yields | No external oxidants required |
| Rhodium(II) dimer | C-H amination | Mild conditions | Moderate to excellent | Versatile substrate scope |
| Cu@Sal-CS | Oxidative coupling | Green, eco-friendly | High yields | Recoverable, reusable catalyst |
Non-metal catalysts have also shown significant potential for carbamate synthesis [22] [23]. Potassium carbonate (K₂CO₃), a common, non-toxic, and inexpensive chemical, has been demonstrated as an effective catalyst for the direct synthesis of carbamates from amines, silicate esters, and carbon dioxide [22]. This approach decreases the activation energy of the reaction by 49 kJ/mol compared to previously reported ionic liquid catalysts [22].
Ionic liquid catalysts represent another promising approach for carbamate synthesis [23]. A superbase-derived protic ionic liquid ([DBUH][OAc]) has been employed as a catalyst for the direct synthesis of carbamates from amines, carbon dioxide, and silicate esters [23]. Using 10 mol% of this catalyst under carbon dioxide pressure of 5 MPa in acetonitrile at 150°C, carbamates can be isolated in yields of up to 96% [23].
For the specific synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate, the choice of catalytic system would depend on the specific synthetic route employed [24] [25]. If proceeding through a carbamate formation approach, metal catalysts such as palladium or rhodium complexes might be employed [24] [25]. Alternatively, if utilizing a carbon dioxide-based approach, ionic liquid catalysts or simple inorganic bases like potassium carbonate could be considered [22] [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate through characteristic chemical shifts and coupling patterns. The compound exhibits distinctive spectroscopic features consistent with its carbamate functionality and tertiary amine structure [1] [2].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum reveals several characteristic regions that confirm the structural integrity of the compound [1] [3]. The tert-butyl protecting group generates an intense singlet at δ 1.35-1.55 ppm, representing nine equivalent protons due to rapid rotation of the methyl groups and the tert-butyl moiety itself [1]. This signal maintains its sharpness even in large molecular systems due to the high mobility of the tert-butyl group [4].
The N-methyl substituents appear as distinct signals depending on their chemical environment. The N-methyl group directly attached to the carbamate nitrogen resonates at δ 2.4-2.8 ppm, while the methyl groups on the quaternary carbon center appear upfield at δ 1.1-1.3 ppm [2] [3]. The methylene bridge (CH₂N) connecting the quaternary carbon to the methylamino group produces a characteristic singlet at δ 2.8-3.2 ppm [3]. The amino proton (NH) typically appears as a broad singlet at δ 1.5-2.0 ppm, with the broadening attributed to rapid exchange processes and potential hydrogen bonding interactions [3].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule [2] [5]. The carbamate carbonyl carbon appears as a characteristic quaternary signal at δ 155-160 ppm, confirming the presence of the carbamate functional group [6] [2]. The tert-butyl quaternary carbon (C(CH₃)₃) resonates at δ 79-82 ppm, while the associated methyl carbons appear at δ 28-30 ppm [2] [5]. The N-methyl carbons typically resonate in the δ 30-35 ppm region, providing clear differentiation from the tert-butyl methyl signals [2].
Infrared Spectroscopic Characteristics
Infrared spectroscopy reveals distinctive absorption bands that confirm the structural features of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate [6] [7]. The carbamate carbonyl stretch appears as a strong absorption in the 1680-1720 cm⁻¹ region, which is characteristic of carbamate functional groups and sensitive to hydrogen bonding interactions [6] [7] [8]. The N-H stretching vibration manifests as a medium-intensity, broad absorption between 3200-3600 cm⁻¹, with the broadness attributed to hydrogen bonding effects [6] [7].
Aliphatic C-H stretching vibrations produce strong absorptions in the 2800-3000 cm⁻¹ region, with multiple peaks corresponding to the various methyl groups present in the structure [6] [9]. The tert-butyl group exhibits characteristic deformation vibrations at 1360-1380 cm⁻¹ [10]. Additional significant absorptions include C-N stretching vibrations in the 1200-1400 cm⁻¹ region and C-O stretching of the ester linkage between 1000-1200 cm⁻¹ [7] [8].
The carbonyl absorption frequency shows sensitivity to phase changes, with approximately 35 cm⁻¹ shifts observed between solid and liquid phases due to hydrogen bonding differences [7] [8]. This phenomenon is characteristic of carbamates containing N-H groups and provides insight into intermolecular interactions [8].
Mass Spectrometric Fragmentation Analysis
Mass spectrometry provides detailed fragmentation patterns that confirm the molecular structure and reveal characteristic decomposition pathways [11] [12]. The molecular ion peak appears at m/z 202, corresponding to the molecular formula C₁₀H₂₂N₂O₂ [13]. The base peak typically results from the loss of CO₂ (-44 Da), producing a fragment at m/z 158, which is characteristic of carbamate compounds [11] [12].
Significant fragmentation includes the loss of the tert-butyl group (-57 Da) yielding m/z 145, and complete loss of the tert-butoxycarbonyl (Boc) protecting group (-101 Da) producing m/z 101 [11]. Characteristic low-mass fragments include NCO⁻ at m/z 42 and CN⁻ at m/z 26, both diagnostic for carbamate structures [11] [12]. The methylamino fragment appears at m/z 30, while the stable tert-butyl cation produces a prominent signal at m/z 57 [11].
Thermal Decomposition Characteristics
Thermogravimetric analysis reveals that tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate exhibits moderate thermal stability with onset decomposition occurring between 120-150°C [14] [15] [16]. Complete decomposition typically occurs within the 150-250°C range, which is consistent with other tert-butyl carbamate derivatives [15] .
The primary decomposition pathway involves the elimination of carbon dioxide (-44 Da), which is characteristic of carbamate thermal degradation and represents a highly endothermic process [15] [18]. This reaction typically requires temperatures above 150°C for significant conversion and follows first-order kinetics with an estimated activation energy of 100-120 kJ/mol [15] [19].
Decomposition Mechanisms and Pathways
The thermal decomposition proceeds through multiple mechanistic pathways [15] [20]. The primary route involves decarboxylation to eliminate CO₂, potentially forming transient isocyanate intermediates that rapidly undergo secondary reactions [15]. Simultaneously, the tert-butyl group undergoes elimination (-57 Da) through a concerted mechanism, producing isobutylene and leaving behind the amino carbamate residue [20].
Under inert atmospheric conditions, the decomposition produces volatile products including CO₂, isobutylene, and various amine fragments [14] [15]. The process exhibits weight losses of 5-15% at 150°C and 50-80% at 200°C, indicating progressive breakdown of the molecular structure [14]. The thermal stability classification places this compound in the moderate stability category, typical for tert-butyl carbamate protecting groups .
Kinetic Parameters and Stability Assessment
Isothermal thermogravimetric studies demonstrate temperature-dependent decomposition rates following Arrhenius behavior [19]. The decomposition kinetics can be expressed through first-order rate expressions, with the activation energy falling within the typical range for carbamate thermal degradation [21] [19]. Long-term thermal stability assessments indicate that storage at temperatures below 100°C maintains structural integrity, while exposure to temperatures above 120°C initiates measurable decomposition [14] [21].
Solvent Compatibility and Dissolution Characteristics
The solubility profile of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate reflects its amphiphilic nature, combining hydrophobic tert-butyl and methyl groups with polar carbamate and amino functionalities [22] [23]. The compound exhibits excellent solubility in chlorinated solvents, particularly dichloromethane (>100 mg/mL), making it ideal for synthetic transformations and purification procedures [22] [23].
Aprotic polar solvents demonstrate superior dissolution capabilities, with tetrahydrofuran and chloroform providing excellent solubility (>100 mg/mL) [22]. These solvents effectively solvate both the polar and non-polar regions of the molecule through dipole interactions and van der Waals forces [22]. Moderate solubility is observed in acetonitrile (20-50 mg/mL) and diethyl ether (10-30 mg/mL), reflecting the compound's intermediate polarity [24].
Protic Solvent Interactions
Protic solvents exhibit variable solubility patterns depending on their hydrogen bonding capabilities [22] [24]. Methanol provides good solubility (50-100 mg/mL) through hydrogen bonding with both the carbamate oxygen and amino nitrogen atoms [22]. Ethanol shows slightly reduced solubility (30-80 mg/mL) due to increased steric hindrance around the hydroxyl group [24].
Water demonstrates poor solubility (<1 mg/mL) due to the hydrophobic nature of the tert-butyl and methyl substituents, which overwhelm the polar contributions of the carbamate and amino groups [22] [24]. This hydrophobic character necessitates the use of organic co-solvents or organic solvent systems for most synthetic and analytical applications [22].
Solvent Selection for Synthetic Applications
The solubility data guides solvent selection for various applications [25] [22]. Dichloromethane serves as the preferred medium for synthetic transformations due to its excellent dissolving power and chemical inertness toward the carbamate functionality [25]. Methanol proves valuable for crystallization procedures, offering good solubility at elevated temperatures with reduced solubility upon cooling [22]. Ethyl acetate provides moderate solubility (40-90 mg/mL), making it suitable for extraction and workup procedures [24].